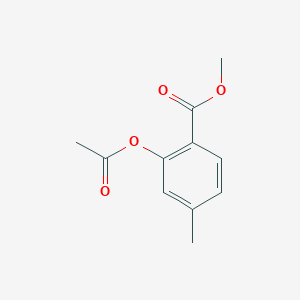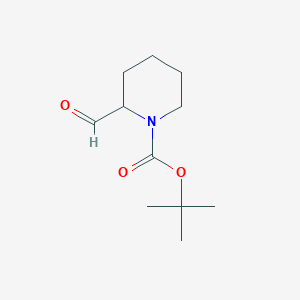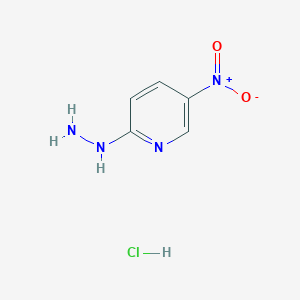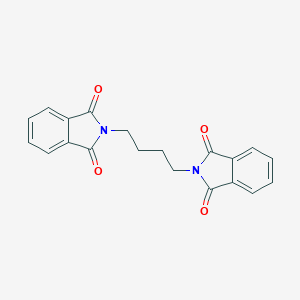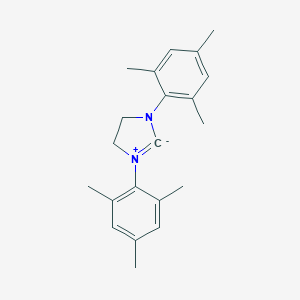
Isoquinolin-5-amine hydrochloride
説明
Isoquinolin-5-amine hydrochloride is a chemical compound with the molecular formula C9H9ClN2 . It is used in various scientific research applications due to its unique properties and structure, making it valuable in drug discovery and synthesis processes.
Synthesis Analysis
The synthesis of Isoquinolin-5-amine hydrochloride typically involves the reduction of the 4-nitrosoaniline with sodium dithionite to produce 4-aminophenyl hydroxylamine, followed by a multi-step transformation to form Isoquinolin-5-amine hydrochloride. There are also other synthetic strategies using versatile approaches .
Molecular Structure Analysis
The molecular structure of Isoquinolin-5-amine hydrochloride exhibits an extremely planar isoquinoline core . The most significant deviation is found in the -NH2 groups, which present a noticeable pyramidalization around the N atom .
Chemical Reactions Analysis
Isoquinolin-5-amine hydrochloride is a versatile chemical compound used in various scientific research applications. It offers a wide range of possibilities due to its unique properties and structure, making it valuable in drug discovery and synthesis processes.
Physical And Chemical Properties Analysis
Isoquinolin-5-amine hydrochloride has an average mass of 180.634 Da and a monoisotopic mass of 180.045425 Da . It is a solid at room temperature .
科学的研究の応用
-
Synthesis of Isoquinoline and Its Derivatives
- Field : Organic and Pharmaceutical Chemistry .
- Application Summary : Isoquinolines are an important class of natural alkaloids that demonstrate a wide range of biological activities. The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists .
- Methods : Various methods have been proposed for the synthesis of isoquinoline derivatives, including the Gabriel and Colman method, the Pictet-Spengler method, and the Pomeranz-Fritsch method . These methods involve the use of phthalimide as the raw material, rearrangement under strong alkaline conditions, and cyclization and condensation in the presence of hydrogen chloride .
-
Potential Cytotoxic Agents against Human Neuroblastoma
- Field : Pharmacology .
- Application Summary : Pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines, which are isosteres of ellipticine, have been evaluated as potential cytotoxic agents against human neuroblastoma .
- Methods : The cytotoxicity of these compounds was examined using the WST-1 assay after 72 hours of drug exposure. A clonogenic assay was used to assess the ability of treated cells to proliferate and form colonies .
- Results : The colony number decrease in cells was 50.54%, 37.88% and 27.12% following exposure to compounds 2d, 2g and 4b respectively at 10 μM. Treating the neuroblastoma cell line with these compounds resulted in a significant alteration in caspase-3 and PARP-1 cleavage .
-
Anesthetics
- Field : Anesthesiology .
- Application Summary : Isoquinoline derivatives are used in the development of anesthetics . One example is dimethisoquin .
- Methods : The exact methods of application or experimental procedures vary depending on the specific anesthetic and its intended use .
- Results : The results or outcomes obtained also depend on the specific anesthetic and its intended use .
-
Antihypertension Agents
- Field : Pharmacology .
- Application Summary : Isoquinoline derivatives such as quinapril and debrisoquine (all derived from 1,2,3,4-tetrahydroisoquinoline) are used as antihypertension agents .
- Methods : The exact methods of application or experimental procedures vary depending on the specific antihypertension agent and its intended use .
- Results : The results or outcomes obtained also depend on the specific antihypertension agent and its intended use .
-
Anticancer Agents
- Field : Oncology .
- Application Summary : Isoquinoline alkaloids are nitrogen-containing heterocyclic compounds that are considered as important components of many biologically active products due to diverse structures and use as components of anti-cancer .
- Methods : The exact methods of application or experimental procedures vary depending on the specific anticancer agent and its intended use .
- Results : The results or outcomes obtained also depend on the specific anticancer agent and its intended use .
-
Anti-malarial Drugs
- Field : Pharmacology .
- Application Summary : Isoquinoline alkaloids are used as components of anti-malarial drugs .
- Methods : The exact methods of application or experimental procedures vary depending on the specific anti-malarial drug and its intended use .
- Results : The results or outcomes obtained also depend on the specific anti-malarial drug and its intended use .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
isoquinolin-5-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.ClH/c10-9-3-1-2-7-6-11-5-4-8(7)9;/h1-6H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTWAKYMVKDTRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00639975 | |
| Record name | Isoquinolin-5-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00639975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinolin-5-amine hydrochloride | |
CAS RN |
58143-00-3, 152814-23-8 | |
| Record name | 5-Isoquinolinamine, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58143-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoquinolin-5-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00639975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



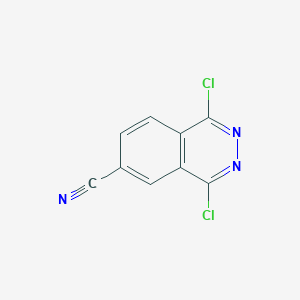
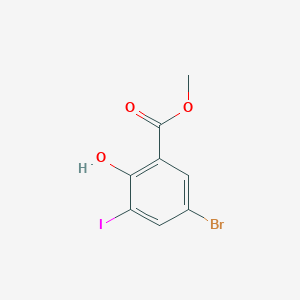
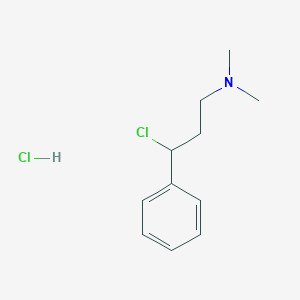
![Spiro[4.5]decane-8-carboxylic acid](/img/structure/B172430.png)
![Calcium 3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B172434.png)
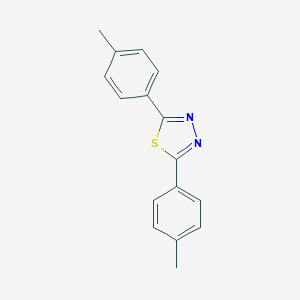
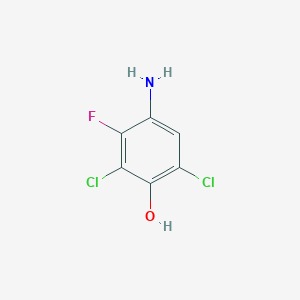
![1,4-Dioxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B172440.png)
